Cas no 2097948-03-1 (1-Cyclobutylazetidin-3-amine dihydrochloride)

1-Cyclobutylazetidin-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- AKOS026747994
- F2167-2733
- 1-cyclobutylazetidin-3-amine dihydrochloride
- 2097948-03-1
- starbld0021941
- 1-cyclobutylazetidin-3-amine;dihydrochloride
- 1-Cyclobutylazetidin-3-amine dihydrochloride
-
- Inchi: 1S/C7H14N2.2ClH/c8-6-4-9(5-6)7-2-1-3-7;;/h6-7H,1-5,8H2;2*1H
- InChI Key: AZQOTLHCYZNYIU-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CC(C1)N)C1CCC1
Computed Properties
- Exact Mass: 198.0690539g/mol
- Monoisotopic Mass: 198.0690539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 104
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
1-Cyclobutylazetidin-3-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C151721-1g |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 1g |
$ 660.00 | 2022-06-06 | ||
Life Chemicals | F2167-2733-0.25g |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 95%+ | 0.25g |
$595.0 | 2023-09-06 | |
TRC | C151721-100mg |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F2167-2733-2.5g |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 95%+ | 2.5g |
$1320.0 | 2023-09-06 | |
Life Chemicals | F2167-2733-0.5g |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 95%+ | 0.5g |
$627.0 | 2023-09-06 | |
Life Chemicals | F2167-2733-10g |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 95%+ | 10g |
$2830.0 | 2023-09-06 | |
TRC | C151721-500mg |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 500mg |
$ 435.00 | 2022-06-06 | ||
Life Chemicals | F2167-2733-1g |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 95%+ | 1g |
$660.0 | 2023-09-06 | |
Life Chemicals | F2167-2733-5g |
1-cyclobutylazetidin-3-amine dihydrochloride |
2097948-03-1 | 95%+ | 5g |
$1980.0 | 2023-09-06 |
1-Cyclobutylazetidin-3-amine dihydrochloride Related Literature
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 1-Cyclobutylazetidin-3-amine dihydrochloride
Introduction to 1-Cyclobutylazetidin-3-amine dihydrochloride (CAS No. 2097948-03-1) in Modern Pharmaceutical Research
1-Cyclobutylazetidin-3-amine dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 2097948-03-1, is a compound of significant interest in the field of pharmaceutical chemistry. This zwitterionic derivative has garnered attention due to its structural uniqueness and potential applications in drug discovery and development. The cyclobutyl moiety introduces a rigid, three-membered ring that can influence the compound's pharmacokinetic properties, while the azetidine ring system provides a scaffold reminiscent of natural products and bioactive molecules. The presence of an amine group at the 3-position and its salt form as dihydrochloride further enhances its solubility and stability, making it a promising candidate for further investigation.
The structural features of 1-Cyclobutylazetidin-3-amine dihydrochloride make it an attractive intermediate for synthesizing more complex molecules. The cyclobutyl group, being non-planar, can introduce conformational flexibility, which is often critical for binding to biological targets with high specificity. This conformational adaptability is particularly valuable in designing molecules that interact with proteins or enzymes in a precise manner. Additionally, the azetidine ring is a common motif in pharmacologically active compounds, found in various drugs ranging from antibiotics to antivirals. The combination of these structural elements suggests that 1-Cyclobutylazetidin-3-amine dihydrochloride could be a versatile building block for medicinal chemists.
In recent years, there has been growing interest in developing novel scaffolds that can modulate biological pathways effectively. The 1-Cyclobutylazetidin-3-amine dihydrochloride structure presents an opportunity to explore new chemical space. Researchers have been leveraging computational methods and high-throughput screening to identify potential leads for various therapeutic areas. The rigid cyclobutyl ring can serve as a scaffold to mimic the binding pockets of target proteins, while the amine group can be functionalized to enhance interactions with biological receptors. This dual functionality makes it an intriguing candidate for further exploration.
One of the most compelling aspects of 1-Cyclobutylazetidin-3-amine dihydrochloride is its potential in the development of small-molecule inhibitors. Inhibitors are crucial in drug therapy, as they can bind to specific enzymes or receptors to modulate their activity. The structural features of this compound suggest that it could be modified to target a wide range of biological processes. For instance, modifications at the 3-position amine could introduce hydrogen bonding or hydrophobic interactions with key residues in the target protein. Additionally, the cyclobutyl group could be used to occupy solvent-exposed regions or hydrophobic pockets, enhancing binding affinity.
Recent studies have highlighted the importance of scaffold diversity in drug discovery programs. Compounds like 1-Cyclobutylazetidin-3-amine dihydrochloride that incorporate unique structural motifs can provide novel starting points for medicinal chemistry campaigns. By systematically varying substituents on the cyclobutyl and azetidine rings, researchers can generate libraries of compounds with diverse chemical properties. These libraries can then be screened against various biological targets to identify hits with promising activity profiles. The dihydrochloride salt form of 1-Cyclobutylazetidin-3-amine dihydrochloride also ensures good solubility and handling characteristics, which are essential for downstream applications such as formulation development and preclinical studies.
The potential applications of 1-Cyclobutylazetidin-3-amine dihydrochloride extend beyond inhibitor design. It could also serve as a precursor for synthesizing peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. Peptidomimetics have gained significant traction in recent years due to their ability to interact with biological targets in ways that natural peptides cannot. The azetidine ring, in particular, is known to mimic peptide bonds effectively, making it an ideal candidate for this purpose.
Another area where 1-Cyclobutylazetidin-3-amine dihydrochloride shows promise is in the development of diagnostic agents. Small molecules with well-defined structures can be engineered to bind specifically to disease biomarkers or pathological proteins. Such agents could be used for imaging purposes or as probes to study biological processes at a molecular level. The rigid framework provided by the cyclobutyl group ensures that these diagnostic agents maintain their conformational integrity under various conditions, which is critical for accurate detection and analysis.
The synthesis of 1-Cyclobutylazetidin-3-amine dihydrochloride also presents interesting challenges and opportunities for synthetic chemists. The construction of the cyclobutyl moiety requires careful consideration of reaction conditions and protecting group strategies to ensure high yields and purity. Similarly, introducing the azetidine ring system necessitates expertise in cycloaddition reactions or other cyclization methodologies. Despite these challenges, advances in synthetic chemistry have made it increasingly feasible to access complex structures like this one.
In conclusion, 1-Cyclobutylazetidin-3-amine dihydrochloride (CAS No. 2097948-03-1) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an excellent candidate for designing small-molecule inhibitors, peptidomimetics, and diagnostic agents. As research continues to uncover new therapeutic targets and develop innovative drug delivery systems, compounds like this one will play an increasingly important role in advancing medical science.
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